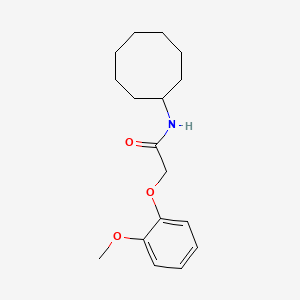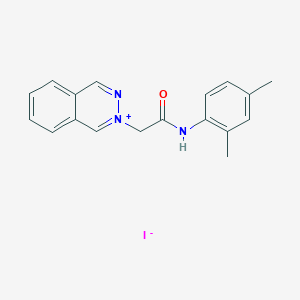
2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is a complex organic compound that belongs to the class of phthalazin-2-ium derivatives. This compound is characterized by the presence of a phthalazin-2-ium core, which is a bicyclic structure containing nitrogen atoms, and a 2,4-dimethylphenyl group attached via an amino linkage. The iodide ion serves as the counterion to balance the charge of the phthalazin-2-ium cation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide typically involves the following steps:
Formation of the Phthalazin-2-ium Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 2,4-Dimethylphenyl Group: This step involves the reaction of the phthalazin-2-ium core with 2,4-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the Iodide Ion: The final step involves the addition of an iodide source, such as potassium iodide, to form the iodide salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine or hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the phthalazin-2-ium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amine derivatives.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical assays and studies involving enzyme interactions.
Medicine: The compound could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: It may find applications in the development of new materials, dyes, or catalysts.
作用機序
The mechanism by which 2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites.
Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
Phthalazin-2-ium Derivatives: Other compounds with a phthalazin-2-ium core, such as phthalazin-2-ium chloride or phthalazin-2-ium bromide.
Aminoaryl Compounds: Compounds containing aminoaryl groups, such as 2-(2-aminophenyl)phthalazin-2-ium iodide.
Uniqueness
2-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)phthalazin-2-ium iodide is unique due to the specific combination of the phthalazin-2-ium core and the 2,4-dimethylphenyl group. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
522629-43-2 |
|---|---|
分子式 |
C18H18IN3O |
分子量 |
419.3 g/mol |
IUPAC名 |
N-(2,4-dimethylphenyl)-2-phthalazin-2-ium-2-ylacetamide;iodide |
InChI |
InChI=1S/C18H17N3O.HI/c1-13-7-8-17(14(2)9-13)20-18(22)12-21-11-16-6-4-3-5-15(16)10-19-21;/h3-11H,12H2,1-2H3;1H |
InChIキー |
ZFFIASRWDBGTOL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)NC(=O)C[N+]2=CC3=CC=CC=C3C=N2)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)
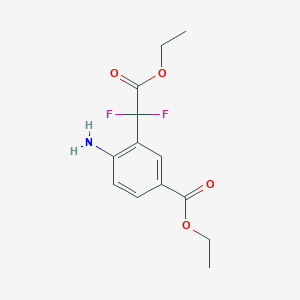
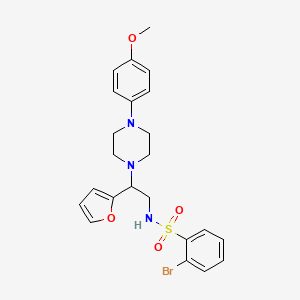

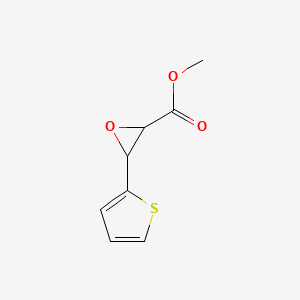
![N-[2-[4-[(2-chlorophenyl)methyl]-2,2-dimethyloxan-4-yl]ethyl]-1-thiophen-2-ylethanamine](/img/structure/B14135828.png)
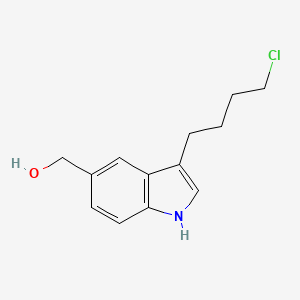
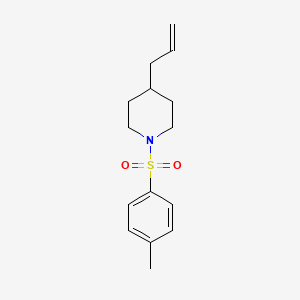
![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)
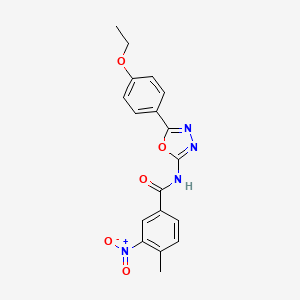
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
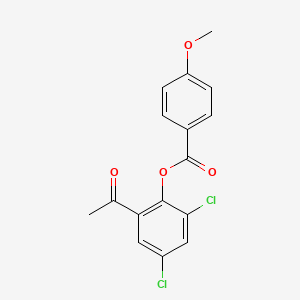
![3-Chloro-N-[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B14135858.png)
